molecular formula C6H4O5 B182518 2,4-Furandicarboxylic acid CAS No. 4282-28-4

2,4-Furandicarboxylic acid

Cat. No.: B182518
CAS No.: 4282-28-4
M. Wt: 156.09 g/mol
InChI Key: JOTDFEIYNHTJHZ-UHFFFAOYSA-N
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Description

2,4-Furandicarboxylic acid is a useful research compound. Its molecular formula is C6H4O5 and its molecular weight is 156.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2,4-Furandicarboxylic acid (FDCA) is a bio-based platform chemical that has received increasing attention due to its potential to replace petroleum-derived terephthalate acid (TPA) in the production of green polymers . Its primary targets are the biochemical pathways involved in the synthesis of these polymers .

Mode of Action

The mode of action of 2,4-FDCA involves its interaction with various catalysts and reactants in the synthesis of bio-based polymers . For instance, it can be produced from the disproportionation of potassium-2-furoate at 260 °C in the presence of Lewis acidic catalysts like CdI2 or ZnCl2 . This reaction results in the formation of furan and furandicarboxylic acids .

Biochemical Pathways

The biochemical pathways affected by 2,4-FDCA primarily involve the synthesis of bio-based polymers . For instance, it can potentially replace petroleum-derived terephthalate acid (TPA) in the production of green polymers such as polyethylene-2,5-furandicarboxylate (PEF) . Furthermore, it has been suggested that 2,5-FDCA and 2,4-FDCA are formed by separate reaction pathways .

Pharmacokinetics

Its bioavailability and stability can be influenced by various factors, including the reaction conditions and the presence of catalysts .

Result of Action

The result of 2,4-FDCA’s action is the production of bio-based polymers, which can potentially replace petroleum-derived polymers . These green polymers, such as polyethylene-2,5-furandicarboxylate (PEF), have comparable properties to their petroleum-derived counterparts .

Action Environment

The action of 2,4-FDCA is influenced by various environmental factors, including the reaction conditions and the presence of catalysts . For instance, the selectivity towards the different FDCA isomers is affected by the type of catalyst used . Furthermore, the reaction conditions, such as temperature and the presence of other reactants, can also influence the yield and efficiency of 2,4-FDCA production .

Biochemical Analysis

Properties

IUPAC Name

furan-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTDFEIYNHTJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624273
Record name Furan-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-28-4
Record name Furan-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,4-FDCA influence the properties of 2,4-PEF compared to its more common isomer, poly(ethylene 2,5-furanoate) (2,5-PEF)?

A1: While both 2,5-FDCA and 2,4-FDCA can form polyesters with ethylene glycol, their structural differences significantly impact the resulting polymer properties. 2,5-FDCA leads to a more symmetrical polymer backbone in 2,5-PEF, allowing for efficient chain packing and promoting crystallinity. [] In contrast, the asymmetric nature of 2,4-FDCA disrupts this ordered arrangement in 2,4-PEF. [] This asymmetry hinders the formation of the periodic interchain C–H···O contacts typically observed in crystalline polymers. [] As a result, 2,4-PEF predominantly forms randomly coiled chains with gauche-ethylene glycol segments, favoring an amorphous structure. []

Q2: Can 2,4-FDCA be incorporated into other polyesters besides 2,4-PEF?

A2: Yes, research indicates that 2,4-FDCA can be copolymerized with other monomers to create copolyesters with tailored properties. For instance, 2,4-FDCA has been successfully copolymerized with terephthalic acid and ethylene glycol to produce transparent films of poly(ethylene terephthalate)-co-(ethylene 2,4-furandicarboxylate)s (PET-co-2,4-PEFs). [] This demonstrates the potential of using 2,4-FDCA as a building block in various copolyesters, potentially opening doors for new materials with specific functionalities.

Q3: What are the potential environmental benefits of utilizing 2,4-FDCA in polymer production?

A3: 2,4-FDCA holds promise as a bio-based alternative to petroleum-derived monomers commonly used in polyester synthesis. Its production from renewable resources like carbohydrates offers a more sustainable approach compared to conventional fossil fuel-based methods. [] Utilizing 2,4-FDCA in polymers aligns with the growing demand for eco-friendly materials and could contribute to a circular economy by reducing reliance on finite resources. Further research into efficient and scalable production methods for 2,4-FDCA is crucial to fully realize its environmental benefits.

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